

# 3-Nitro-2-butanol vs 2-Nitro-1-butanol reactivity

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## Compound Focus: 3-Nitro-2-butanol

CAS No.: 6270-16-2

Cat. No.: S1532745

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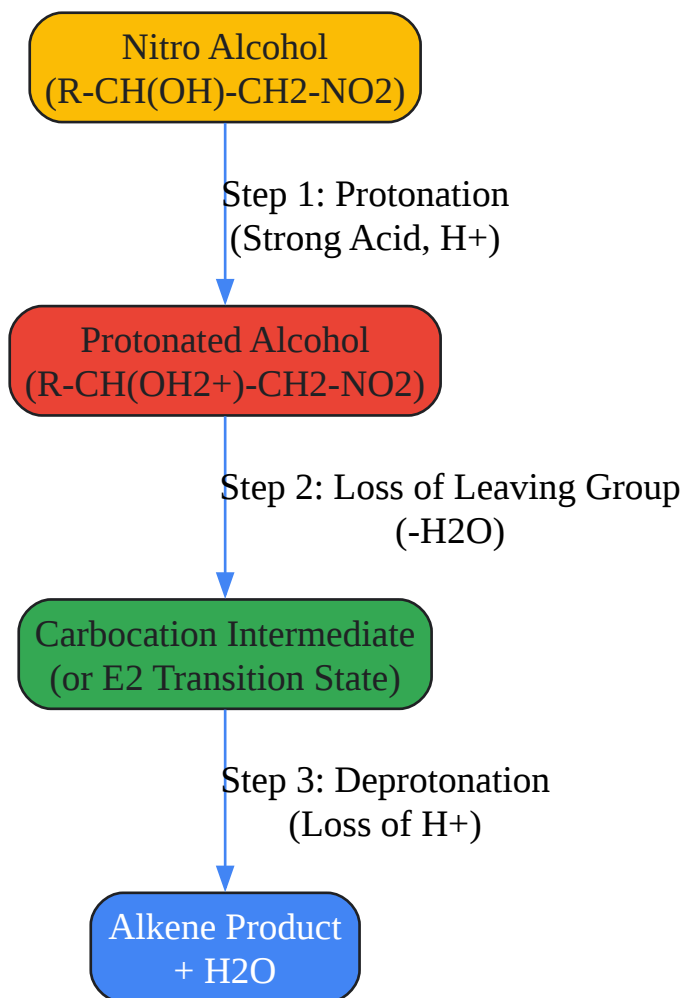
## Compound Profiles at a Glance

The table below summarizes the basic identifiers and known physical properties of these two isomers.

Property	3-Nitro-2-butanol [1] [2] [3]	2-Nitro-1-butanol [4]
CAS Number	6270-16-2	609-31-4
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	119.12 g/mol	119.12 g/mol
Structure	Secondary alcohol; secondary nitro group	Primary alcohol; primary nitro group
Physical Form	Liquid	Colorless clear amber liquid
Density	1.1 g/mL at 25 °C	1.1332 at 25 °C (77 °F)
Boiling Point	55 °C at 0.7 hPa	221 °F at 10 mmHg (≈105 °C)
Flash Point	91 °C (196 °F) - closed cup	> 93 °C (>200 °F)
pKa (Predicted)	7.36 ± 0.19	Information Missing

## Key Reactivity and Functional Group Considerations

The different positions of the functional groups lead to distinct chemical behaviors. The following diagram illustrates the core reaction pathway for acid-catalyzed dehydration common to both alcohols, though the mechanisms and rates will differ.



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### Functional Group Implications:

- **Acid-Catalyzed Dehydration:** Both alcohols can undergo dehydration to form alkenes when treated with strong acids like  $\text{H}_2\text{SO}_4$  [5]. The mechanism differs:
  - **3-Nitro-2-butanol** (secondary alcohol): Likely proceeds via a more stable **carbocation intermediate (E1 mechanism)**, potentially accompanied by rearrangements [5].

- **2-Nitro-1-butanol** (primary alcohol): A primary carbocation is too unstable to form. Dehydration likely occurs via a concerted **E2 mechanism** [5].
- **Nitro Group Reactivity:** The nitro group is a strong electron-withdrawing group. Its position relative to the alcohol affects the molecule's acidity and the stability of reaction intermediates. The predicted  $pK_a$  of 7.36 for **3-Nitro-2-butanol** indicates significant acidity [2].
- **Mutagenicity Profile:** A study evaluated **3-Nitro-2-butanol** and found it was **not mutagenic**, or only marginally so, in Salmonella strains TA98, TA100, and TA102 [6]. Specific mutagenicity data for 2-Nitro-1-butanol was not found in the search results.

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## References

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